molecular formula C10H15N5O3 B2410045 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione CAS No. 309293-90-1

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione

Cat. No.: B2410045
CAS No.: 309293-90-1
M. Wt: 253.262
InChI Key: NINGSMBCCRCAJD-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is a chemical compound with the molecular formula C10H14N4O3. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology.

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds, known as antisense oligonucleotides, have been shown to target specific mrna sequences . By binding to these sequences, they can inhibit gene expression or correct aberrant splicing decisions .

Mode of Action

The compound likely interacts with its targets through Watson-Crick base pairing, binding to a specific mRNA sequence and inhibiting its expression . This results in a blockade in the transfer of genetic information from DNA to protein . The selective hybridization of the compound to its cognate mRNA results in ribonuclease H-mediated degradation of the target mRNA, thus inhibiting the translation of the corresponding protein .

Biochemical Pathways

The compound’s action affects the biochemical pathway of protein synthesis. By binding to specific mRNA sequences, it prevents the translation of certain proteins, thereby influencing the cellular functions that these proteins would normally regulate . For instance, similar compounds have been shown to inhibit the translation of proteins such as cyclin D1, survivin, and VEGF .

Pharmacokinetics

For instance, they can be rapidly degraded by intracellular endonucleases and exonucleases . The degradation products of these compounds may be cytotoxic and also exert antiproliferative effects .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the translation of specific proteins. This can lead to changes in cellular functions and potentially influence disease processes . At the cellular level, the effects of the compound’s action would depend on the specific proteins whose translation is inhibited.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of similar compounds can be affected by the presence of endonucleases and exonucleases in the cellular environment . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the target mRNA in the cell and the presence of other molecules that may compete for binding to the same target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method includes the reaction of 3-methylxanthine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of substituted purine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A xanthine derivative with vasodilatory effects.

Uniqueness

7-(2-Methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(methylamino)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-11-9-12-7-6(15(9)4-5-18-3)8(16)13-10(17)14(7)2/h4-5H2,1-3H3,(H,11,12)(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINGSMBCCRCAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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